molecular formula C9H10BrClFN B13474780 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13474780
M. Wt: 266.54 g/mol
InChI Key: BLCJJZFYWKDROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indanone derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group in 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is reduced to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through an amination reaction.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
  • 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Uniqueness

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-5-3-7-6(8(11)4-5)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H

InChI Key

BLCJJZFYWKDROX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2F)Br.Cl

Origin of Product

United States

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